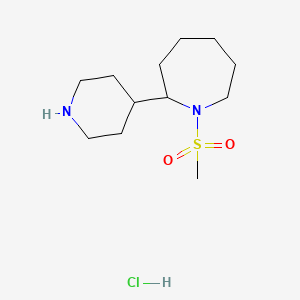

1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride

Description

1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride (CAS: 2751616-26-7) is a heterocyclic organic compound with the molecular formula C₁₂H₂₅ClN₂O₂S and a molecular weight of 296.86 g/mol . It features a seven-membered azepane ring fused with a piperidin-4-yl group and a methanesulfonyl substituent.

Properties

Molecular Formula |

C12H25ClN2O2S |

|---|---|

Molecular Weight |

296.86 g/mol |

IUPAC Name |

1-methylsulfonyl-2-piperidin-4-ylazepane;hydrochloride |

InChI |

InChI=1S/C12H24N2O2S.ClH/c1-17(15,16)14-10-4-2-3-5-12(14)11-6-8-13-9-7-11;/h11-13H,2-10H2,1H3;1H |

InChI Key |

RNSPOOVRDIWUIQ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCCCCC1C2CCNCC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azepane Core

The azepane ring is commonly synthesized via cyclization reactions starting from linear precursors containing appropriate amino and alkyl groups. For example, 1-methylazepan-4-one hydrochloride has been prepared by cyclization of amino ketones under acidic conditions, as described in literature involving reflux in sulfuric acid and 1,4-dioxane mixtures, followed by neutralization and purification steps.

Introduction of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group is introduced typically by mesylation of the azepane nitrogen. This is achieved by reacting the azepane intermediate with methanesulfonyl chloride under basic conditions, often using triethylamine or similar bases to scavenge the released hydrogen chloride. This step is critical for selective sulfonylation at the nitrogen atom without affecting other functional groups.

Attachment of the Piperidin-4-yl Substituent

The piperidin-4-yl moiety is introduced via nucleophilic substitution or reductive amination reactions. One approach involves coupling a piperidine derivative with the azepane intermediate bearing a leaving group or activated position at the 2-position. Conditions such as reflux in ethanol or other polar solvents with catalysts or acid/base additives are used to promote the substitution reaction.

Formation of Hydrochloride Salt

The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve stability and facilitate isolation as a crystalline solid.

Representative Experimental Data and Reaction Conditions

Analytical Characterization

The synthesized 1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy confirming the chemical shifts corresponding to azepane, piperidine, and methanesulfonyl groups.

- High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) confirming purity and molecular weight.

- Melting point determination of the hydrochloride salt.

- Infrared (IR) spectroscopy identifying characteristic sulfonyl and amine functional groups.

Research Discoveries and Optimization

Recent research has focused on optimizing reaction times and conditions to improve yields and purity. For example, prolonged stirring times (up to 8 days) under acidic conditions have been reported for related azepane derivatives to ensure complete conversion. Alternative solvents and catalysts have been explored to reduce reaction times and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs share key features such as piperidine/azepane rings and hydrochloride salt formulations , but differ in substituents and ring systems. Below is a comparative analysis:

Table 1: Structural Comparison

Key Observations :

- Ring Systems: The azepane ring in the target compound provides conformational flexibility compared to the rigid pyrido-pyrimidinone or benzisoxazole systems in analogs . This flexibility may influence receptor-binding kinetics.

Pharmacokinetic and Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from structural analogs:

Table 2: Inferred Physicochemical Properties

Key Insights :

- The hydrochloride salt in all compounds improves aqueous solubility, critical for oral bioavailability.

- The methanesulfonyl group may reduce first-pass metabolism compared to the fluorinated benzisoxazole analog, which is prone to oxidative degradation .

Biological Activity

1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 277.80 g/mol

This structure includes a piperidine ring and a methanesulfonyl group, which are crucial for its biological activity.

1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

- Inhibition of Monoacylglycerol Lipase (MAGL) : The compound has been shown to inhibit MAGL, an enzyme that hydrolyzes endocannabinoids like 2-arachidonoylglycerol (2-AG). This inhibition leads to increased levels of 2-AG, which can modulate neuroinflammation and neurodegeneration processes .

- Neuroprotective Effects : Preclinical studies indicate that the compound may offer neuroprotective effects in models of Alzheimer's and Parkinson's diseases by preventing neuronal cell death and reducing inflammatory responses .

Pharmacological Effects

The biological activity of 1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Reduces cytokine production and microglial activation in neuroinflammatory models. |

| Neuroprotective | Protects neurons from apoptosis in models of neurodegenerative diseases. |

| Analgesic | Exhibits pain-relieving properties in animal models, potentially through endocannabinoid modulation. |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Neuroinflammation : A study involving mice treated with 1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride demonstrated significant reductions in markers of neuroinflammation following lipopolysaccharide (LPS) administration. The results indicated that the compound effectively mitigated the inflammatory response, suggesting its utility in treating neuroinflammatory conditions .

- Clinical Observations in Pain Management : In a clinical setting, patients with chronic pain conditions reported improved pain management outcomes when administered compounds similar to 1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride, supporting its analgesic properties .

Research Findings

Recent research findings reinforce the biological activity of this compound:

- A study published in Nature Chemical Biology highlighted that MAGL inhibitors, including derivatives of this compound, could significantly alter endocannabinoid signaling pathways, leading to enhanced synaptic plasticity and cognitive function .

- Another investigation focused on the pharmacokinetics and bioavailability of methanesulfonamide derivatives, indicating favorable absorption and distribution profiles that enhance their therapeutic potential .

Q & A

Q. Methodological Guidance :

- Use orthogonal protection strategies for piperidine and azepane nitrogen atoms to prevent undesired side reactions.

- Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., free base vs. hydrochloride forms).

- Validate purity using elemental analysis and mass spectrometry .

How can researchers resolve contradictory data in reported biological activity profiles of this compound?

Advanced Research Question

Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or off-target interactions. For example, variations in receptor-binding assays could stem from the compound’s stereochemistry or salt form affecting solubility.

Q. Methodological Guidance :

- Replicate experiments under standardized conditions (e.g., ISO/IEC 17025 guidelines for assay validation).

- Perform dose-response curves to assess potency (EC50/IC50) and selectivity (e.g., kinase panel screening).

- Use computational docking studies to predict binding modes to targets like GPCRs or ion channels .

What analytical techniques are critical for characterizing the structural integrity of 1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride?

Basic Research Question

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR : Assign proton environments for piperidine (δ 2.5–3.5 ppm) and azepane (δ 1.8–2.2 ppm) rings.

- X-ray crystallography : Resolve stereochemistry and salt formation (Cl⁻ counterion interactions) .

- FT-IR : Confirm sulfonyl group presence (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) .

How can researchers investigate the compound’s metabolic stability and pharmacokinetic (PK) properties?

Advanced Research Question

Metabolic pathways (e.g., CYP450-mediated oxidation) and PK parameters (bioavailability, half-life) are critical for preclinical development.

Q. Methodological Guidance :

- Use in vitro microsomal assays (human liver microsomes) to identify major metabolites via LC-MS/MS.

- Perform in vivo PK studies in rodent models, monitoring plasma concentration-time profiles.

- Apply PAMPA (Parallel Artificial Membrane Permeability Assay) to predict blood-brain barrier penetration .

What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

Advanced Research Question

Mechanistic studies require integrating omics data (proteomics, transcriptomics) with functional assays.

Q. Methodological Guidance :

- Conduct RNA-seq or CRISPR-Cas9 screens to identify gene networks affected by the compound.

- Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinity to putative targets.

- Validate findings with knockout/knockdown models (e.g., siRNA targeting suspected receptors) .

How should researchers address discrepancies between computational predictions and experimental results in solubility studies?

Advanced Research Question

Computational models (e.g., COSMO-RS) may overestimate solubility due to neglecting crystal lattice energy or salt dissociation dynamics.

Q. Methodological Guidance :

- Compare predicted vs. experimental solubility in buffered solutions (pH 1–7.4) using shake-flask or HPLC methods.

- Analyze solid-state forms (polymorphs, hydrates) via DSC (Differential Scanning Calorimetry) or PXRD.

- Apply Henderson-Hasselbalch calculations to account for ionization effects .

What safety protocols are essential for handling 1-Methanesulfonyl-2-(piperidin-4-yl)azepanehydrochloride in laboratory settings?

Basic Research Question

Safety measures should align with GHS guidelines, though specific classifications may vary.

Q. Methodological Guidance :

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact.

- Store the compound in airtight containers under inert gas (e.g., argon) to avoid hygroscopic degradation.

- Establish emergency procedures for spills (neutralization with sodium bicarbonate) and exposure (eye irrigation with saline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.